Physicochemical Profiling of 2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol: A Comprehensive Technical Guide
Physicochemical Profiling of 2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol: A Comprehensive Technical Guide
Executive Summary
As drug discovery and agrochemical development increasingly rely on highly functionalized heterocycles, understanding the precise physicochemical behavior of these scaffolds is paramount. 2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (CAS: 1881296-23-6) is a complex, electron-deficient pyridine derivative. Characterized by the molecular formula C₇H₆F₃NOS, this molecule presents a unique interplay of inductive electron withdrawal, lipophilic enhancement, and pH-dependent speciation.
This whitepaper provides an in-depth analysis of its molecular architecture, presents a consolidated physicochemical profile, and details field-proven, self-validating experimental workflows for empirical characterization.
Molecular Architecture and Electronic Profile
The physicochemical behavior of this compound is dictated by the synergistic electronic effects of its substituents on the central pyridine ring:
-
Pyridine Core: Acts as a π -electron acceptor. The nitrogen atom is a primary hydrogen-bond acceptor but exhibits significantly reduced basicity due to the surrounding electron-withdrawing groups.
-
5-Trifluoromethyl (-CF₃): Positioned meta to the hydroxyl group, the -CF₃ moiety exerts a powerful inductive and hyperconjugative electron-withdrawing effect. According to established Hammett substituent constants ( σm = +0.43) [1], this group heavily stabilizes the conjugate base (phenoxide/pyridoxide anion), drastically lowering the pKₐ of the hydroxyl group.
-
2-Methylsulfanyl (-SCH₃): Positioned ortho to both the ring nitrogen and the hydroxyl group. While it possesses a weak resonance-donating effect (+M), its inductive electron-withdrawing effect (-I) dominates in this electron-deficient system, further depressing the basicity of the pyridine nitrogen while simultaneously driving up the molecule's overall lipophilicity (LogP).
-
3-Hydroxyl (-OH): The primary ionizable center. Unlike 2- or 4-hydroxypyridines, which readily form stable pyridone tautomers, 3-hydroxypyridines predominantly exist in the enol (-OH) form in non-polar environments, though zwitterionic forms can transiently exist in highly polar aqueous media [2].
Quantitative Physicochemical Parameters
The following table summarizes the core physicochemical parameters of the scaffold. Due to the specific functionalization, the values reflect a highly lipophilic, weakly acidic profile.
| Parameter | Value | Method / Rationale |
| Molecular Formula | C₇H₆F₃NOS | Structural Analysis |
| Molecular Weight | 209.19 g/mol | Calculated |
| Exact Mass | 209.0122 Da | Calculated |
| pKₐ₁ (Pyridinium NH⁺) | ~1.8 | Predicted via Hammett Analysis (Suppressed by -CF₃) |
| pKₐ₂ (Hydroxyl OH) | ~6.8 | Predicted via Hammett Analysis (Lowered from 8.7) |
| LogP (Octanol/Water) | ~3.1 | Fragment-based prediction (+0.8 for -CF₃, +0.6 for -SCH₃) |
| TPSA | 58.4 Ų | 2D Topological Calculation (N, O, S contributions) |
| H-Bond Donors | 1 | Hydroxyl (-OH) |
| H-Bond Acceptors | 4 | N, O, S, F (Primary and secondary) |
Acid-Base Equilibria and Speciation
The ionization state of a molecule governs its solubility, permeability, and target-binding kinetics. For 2-(methylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, the electron-withdrawing -CF₃ group shifts the primary ionization event (deprotonation of the -OH) into the physiological pH range. At pH 7.4, the molecule will exist predominantly (~80%) in its anionic form, which critically impacts its passive membrane permeability.
Figure 1: pH-dependent speciation and acid-base equilibrium of the pyridine scaffold.
Field-Proven Experimental Workflows
To empirically validate the predicted parameters, rigorous analytical protocols are required. As a Senior Application Scientist, I mandate the use of self-validating systems to ensure data integrity, particularly for fluorinated compounds that often exhibit anomalous behavior in standard assays.
Figure 2: Self-validating experimental workflow for physicochemical profiling.
Protocol 4.1: pKₐ Determination via UV-Metric Titration
Causality & Rationale: Standard potentiometric titrations require high compound concentrations (~1 mM), which will cause this highly lipophilic neutral species to precipitate mid-titration. UV-metric titration requires only 10–50 µM concentrations. Because the deprotonation of the hydroxyl group extends the conjugation of the pyridine π -system, it triggers a distinct bathochromic (red) shift in the UV-Vis spectrum, allowing precise tracking of the ionization event [2].
Self-Validating System: Prior to sample analysis, the system must be calibrated using a reference standard with a known, well-characterized pKₐ (e.g., labetalol). A deviation of >0.05 log units from the literature value mandates recalibration of the glass electrode and fluidics.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in HPLC-grade DMSO to yield a 10 mM stock.
-
Aqueous Dilution: Dilute the stock into 0.15 M KCl (to maintain a constant thermodynamic ionic strength) to a final working concentration of 25 µM. Ensure DMSO concentration remains <0.5% v/v.
-
Titration Sweep: Using an automated titrator (e.g., Sirius T3), sweep the pH from 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH titrants under an argon atmosphere to prevent CO₂ absorption.
-
Spectral Acquisition: Capture full UV-Vis spectra (200–400 nm) at intervals of 0.2 pH units.
-
Deconvolution: Apply Target Factor Analysis (TFA) to the spectral matrix to deconvolute the overlapping molar absorptivities of the neutral and anionic species, yielding the precise pKₐ₂.
Protocol 4.2: LogP Determination via Shake-Flask LC-MS/MS
Causality & Rationale: While HPLC retention-time methods are faster, the highly fluorinated -CF₃ group exhibits anomalous "fluorous" interactions with standard C18 stationary phases, artificially skewing LogP estimates. The shake-flask method provides true, unambiguous thermodynamic partitioning data [3].
Self-Validating System: The protocol relies on a strict mass balance calculation. The sum of the analyte quantified in both the aqueous and octanol phases must equal the initial spike concentration (±5%). A failure to close the mass balance definitively indicates phase-boundary precipitation, micelle formation, or glass adsorption, thereby invalidating the run.
Step-by-Step Methodology:
-
Phase Pre-Saturation: Stir 1-octanol and 0.15 M phosphate buffer (adjusted to pH 2.0 to ensure the compound remains 100% in its neutral, non-ionized state) together for 24 hours to achieve mutual saturation. This prevents volume shifts during the assay.
-
Spiking: Dissolve the test compound in the pre-saturated octanol phase to a concentration of 1 mM.
-
Partitioning: Transfer equal volumes (e.g., 2 mL) of the spiked octanol and pre-saturated buffer into a silanized glass vial. Shake mechanically at 25°C for 60 minutes.
-
Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
-
Quantification: Carefully extract aliquots from both the organic and aqueous layers. Dilute appropriately in mobile phase and quantify the absolute concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).
-
Calculation: Calculate LogP as log10([Concentration]octanol/[Concentration]aqueous) .
ADME Implications for Drug Development
The physicochemical profile of 2-(methylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol makes it an excellent building block for CNS-targeted or highly permeable therapeutics. Its LogP of ~3.1 and TPSA of 58.4 Ų sit perfectly within Lipinski's Rule of 5 optimal zones. However, formulation scientists must account for its pKₐ of ~6.8. In the acidic environment of the stomach (pH ~2), the compound is entirely neutral and highly permeable. In the blood plasma (pH 7.4), it will be predominantly ionized, which increases its apparent solubility but restricts passive diffusion across non-polar barriers like the Blood-Brain Barrier (BBB), necessitating careful prodrug or structural tuning depending on the desired target compartment.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. URL:[Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL:[Link]
-
OECD (2014). OECD Guideline 107: Partition Coefficient (n-octanol/water), Shake Flask Method. OECD Publishing. URL:[Link]



